Cetamiphen

Description

Historical Perspectives and Early Research Trajectories

The academic study of chemical compounds often begins with initial investigations into their synthesis, properties, and potential uses. The historical trajectory of research into a compound like Cetamiphen reveals the scientific interests and technological capabilities prevalent at different times.

Initial Academic Investigations and Reported Applications

Evolution of Research Focus and Comparative Studies

Over time, the research focus on a compound can evolve as new scientific understanding emerges and as comparative studies with related substances are conducted. The provided information suggests that this compound has been included in comparative studies, particularly in the context of evaluating properties like hypolipidemic action. researchgate.net The study screening hypolipidemic properties compared the effect of the substances under investigation to the officinal antiatherosclerotic drugs, polysponine and this compound, noting that the studied compounds' effect exceeded that of this compound and polysponine and were noted for low toxicity. researchgate.net This indicates that this compound served as a reference compound in evaluating the efficacy of newer substances, suggesting an evolution in research where its properties were used as a benchmark. The evolution of research often involves understanding a compound's relative activity and characteristics compared to known agents.

Nomenclature and Chemical Classification within Academic Contexts

Precise nomenclature and classification are fundamental in academic research for clear communication and understanding of a compound's identity and relationship to other chemicals.

Systematic Naming and Synonymous Designations in Scientific Literature

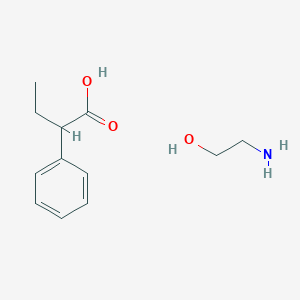

In scientific literature, chemical compounds are identified by systematic names based on IUPAC (International Union of Pure and Applied Chemistry) rules, as well as various synonymous designations that may arise from historical usage, trade names, or common practice. The search results indicate that "this compound" is a recognized designation in scientific contexts. researchgate.netsolubilityofthings.com It is also listed alongside synonyms such as "Tstamifen," "Cetimiphen," and "Phenexol." solubilityofthings.com Furthermore, its chemical description is linked to "2-phenylbutyrate-ethanolamine salt" and "2-aminoethanol;2-phenylbutanoic acid," providing insight into its salt form and constituent components. solubilityofthings.com The IUPAC name for the free acid component appears to be 2-phenylbutanoic acid, and for the amine component, it is 2-aminoethanol (ethanolamine). solubilityofthings.com

Categorization within Broader Chemical Classes and Analogous Compounds

Chemical compounds are categorized into broader classes based on their structural features and chemical properties. This classification helps in understanding their potential reactivity and biological activity and in identifying analogous compounds with similar structures or properties. Based on the systematic naming and components, this compound, being described as a salt of 2-phenylbutanoic acid and ethanolamine (B43304), would be categorized as a salt of a carboxylic acid and an amine. 2-Phenylbutanoic acid itself is a chiral compound with a phenyl group and a carboxylic acid function. solubilityofthings.com Ethanolamine is an amino alcohol. solubilityofthings.com

Identifying analogous compounds involves finding substances with similar structural motifs or chemical behavior. While the search results don't explicitly list academic studies focusing solely on this compound's analogous compounds in detail, the mention of comparative studies with other antiatherosclerotic or hypolipidemic agents implies that research has considered compounds with potentially similar therapeutic goals or mechanisms researchgate.net. The concept of "drug analogs" in scientific research involves compounds with structural similarities to another compound, often differing in functional groups or substructures, and are crucial in the search for new molecules with improved properties . Examples of broader classes of analogous compounds discussed in the search results include drug analogs , GnRH analogues , purine (B94841) analogues , nucleoside analogues , and pharmacological analogues like Lapatinib and Erlotinib . While these are not direct structural analogs of this compound, the principle of studying analogous compounds within a chemical class or based on pharmacological activity is a standard academic practice. The reference to pentacyclic triterpenes being studied as inhibitors of cholesteryl ester transfer protein (CETP) researchgate.net, and the comparison of other substances' hypolipidemic action to this compound researchgate.net, suggests that compounds affecting lipid metabolism or cardiovascular health could be considered in comparative or analogous studies depending on the research context.

Structure

3D Structure of Parent

Properties

CAS No. |

1870-65-1 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-aminoethanol;2-phenylbutanoic acid |

InChI |

InChI=1S/C10H12O2.C2H7NO/c1-2-9(10(11)12)8-6-4-3-5-7-8;3-1-2-4/h3-7,9H,2H2,1H3,(H,11,12);4H,1-3H2 |

InChI Key |

OBBCMAHJFIJQIK-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O.C(CO)N |

Synonyms |

2-phenylbutyrate-ethanolamine salt cetamiphen |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Foundational Synthesis Approaches and Chemical Pathways

The fundamental synthesis of Cetamiphen involves the straightforward combination of its two constituent molecules: alpha-ethylbenzeneacetic acid and 2-aminoethanol. This process is characterized by the interaction between the acidic carboxyl group of alpha-ethylbenzeneacetic acid and the basic amino group of 2-aminoethanol, leading to the formation of a complex or salt ontosight.ai.

While the synthesis of this compound itself primarily involves this combining step, the production of its precursors, alpha-ethylbenzeneacetic acid and 2-aminoethanol, relies on established organic synthesis pathways. Alpha-ethylbenzeneacetic acid is a derivative of phenylbutyric acid ctdbase.org, and its synthesis would typically involve methods for constructing the phenylbutyrate structure. 2-Aminoethanol (ethanolamine) is a common industrial chemical produced through the reaction of ethylene (B1197577) oxide with ammonia. The subsequent formation of this compound from these precursors represents a direct association rather than a complex covalent bond-forming synthesis for the final compound structure ontosight.ai.

Strategies for Derivatization and Analog Development

Strategies for the derivatization and development of this compound analogs would primarily focus on modifying its constituent components: alpha-ethylbenzeneacetic acid and 2-aminoethanol. Alterations to the structure of alpha-ethylbenzeneacetic acid, a phenylbutyrate derivative ctdbase.org, or modifications of the ethanolamine (B43304) moiety could lead to compounds with varied properties.

Structural Modification Techniques for Enhanced Research Utility

Structural modification techniques applicable to the precursors of this compound could involve a range of organic reactions. For instance, modifications to the phenyl ring of alpha-ethylbenzeneacetic acid or alterations to the ethyl or carboxylic acid functionalities could be explored. Similarly, the amino or hydroxyl groups of 2-aminoethanol could be chemically modified. These modifications, performed before or after the formation of the 1:1 complex, could potentially yield this compound analogs with enhanced or altered characteristics for specific research or industrial applications. However, detailed research findings specifically on the derivatization and analog development of this compound in the readily available literature are limited.

This compound as a Reagent in Complex Chemical Syntheses

Information detailing the specific use of this compound as a direct reagent in complex chemical syntheses, where it actively participates in forming new covalent bonds to construct larger, intricate molecules, is not extensively described in the consulted sources. While this compound is mentioned as having potential uses as an intermediate or building block in the pharmaceutical and chemical industries ontosight.ai, explicit examples of its role as a reactive species in complex synthetic routes were not identified.

Role in Multi-component Reaction Systems

Based on the available information, there is limited evidence to suggest a significant or well-defined role for this compound as a reactant in multi-component reaction systems aimed at synthesizing complex molecular architectures. While multi-component reactions are valuable tools in organic synthesis for generating molecular diversity nih.govmdpi.comrsc.org, the consulted literature does not detail the participation of this compound as a key component in such reaction systems.

Composition of this compound

This compound is a compound formed from the combination of alpha-ethylbenzeneacetic acid and 2-aminoethanol. ontosight.ai The ratio of these components in this compound is 1:1. ontosight.ai

| Component | Molar Ratio |

| Alpha-ethylbenzeneacetic acid | 1 |

| 2-Aminoethanol | 1 |

Molecular Mechanisms of Action Preclinical Focus

Ligand-Receptor Interactions and Binding Affinity Studies

Specific studies detailing the molecular recognition process of Cetamiphen with its potential biological targets or reporting its association constants (kon) are not present in the provided search results. The association constant reflects the rate at which a ligand binds to its receptor.

Information specifically characterizing the binding sites of this compound on macromolecular targets is not available in the provided search results. Characterizing binding sites is crucial for understanding how a ligand interacts with its target protein at an atomic level nih.gov.

Enzymatic Modulation and Pathway Interventions

This compound's proposed mechanism is linked to enzymatic modulation, particularly in the context of lipid metabolism.

While direct, detailed mechanistic studies solely on this compound's CETP inhibition are not provided, this compound has been mentioned in the context of having hypolipidemic action, and CETP inhibition is a known strategy to influence lipid levels. CETP is a protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins like very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. Inhibiting CETP is intended to increase HDL cholesterol and lower LDL cholesterol, potentially reducing the risk of atherosclerosis. Studies on other CETP inhibitors indicate that they block this transfer, leading to altered lipoprotein profiles. The mechanism can involve inhibiting the transfer of cholesteryl ester between different HDL subtypes and influencing the regeneration of smaller HDL particles.

This compound has been noted for its hypolipidemic properties in experimental models, with its action found to exceed that of certain other antiatherosclerotic drugs in experimental hyperlipidemia in rats. This suggests an influence on lipid homeostasis pathways. Lipid homeostasis involves the complex regulation of lipid synthesis, transport, and metabolism, and disruptions can contribute to conditions like hyperlipidemia. CETP inhibition, with which this compound is associated in comparative studies, directly impacts the distribution and levels of cholesterol and triglycerides within lipoproteins, thereby influencing systemic lipid homeostasis.

Cellular and Subcellular Mechanistic Effects in in vitro Systems

Specific detailed data on the cellular and subcellular mechanistic effects of this compound in in vitro systems is not extensively presented in the provided search results. While this compound is mentioned as a tool for studying biological systems nih.gov, the precise in vitro effects at a cellular or subcellular level are not elaborated upon. Research on other compounds in in vitro systems often involves examining effects on cell viability, specific protein activity, signaling pathways, or organelle function.

This compound: A Chemical Compound Overview

This article provides an overview of the chemical compound this compound, focusing on its identification and general characteristics based on available information. Detailed discussion on its molecular mechanisms of action, specifically concerning intracellular signaling cascades and modulation of subcellular organelle functionality, is limited by the current availability of published research findings in the consulted sources.

This compound is identified as a chemical compound with potential applications in the pharmaceutical and chemical industries. It is described as a combination of alpha-ethylbenzeneacetic acid and 2-aminoethanol in a 1:1 ratio. resed.es The compound is also known by synonyms such as alpha-ethylbenzeneacetic acid, compd. with 2-aminoethanol (1:1), Tstamifen, Cetimiphen, Phenexol, 2-phenylbutyrate-ethanolamine salt, and 2-aminoethanol;2-phenylbutanoic acid. resed.esnih.gov Its chemical structure consists of an alpha-ethylbenzeneacetic acid moiety combined with 2-aminoethanol, which imparts unique physicochemical properties. resed.es

This compound has been explored for its use as an intermediate in the synthesis of certain medications, as a building block for the production of other chemicals, and as a tool in research and development for studying biological systems and developing new therapeutic agents. resed.es

Due to the limited availability of specific research findings on the molecular mechanisms of action of this compound in the consulted literature, particularly regarding its impact on intracellular signaling cascades and modulation of subcellular organelle functionality, detailed sections on these topics cannot be provided in this article, in strict adherence to the user's request to focus solely on this compound and the provided outline.

Structure Activity Relationship Sar Studies

Systematic Elucidation of Structural Determinants for Biological Activity

Systematic structural modifications of a molecule like Cetamiphen allow researchers to pinpoint which parts of the structure are essential for its biological activity and how alterations affect its potency, efficacy, and selectivity. This process involves synthesizing a series of analogs where specific functional groups are added, removed, or modified, and then evaluating the biological activity of each analog. slideshare.net Analyzing the resulting activity profiles in relation to the structural changes helps to build a comprehensive understanding of the molecule's SAR. longdom.org

Contributions of Functional Groups to Observed Effects

Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. In the context of SAR, functional groups often play a critical role in the interaction of a drug molecule with its biological target, such as a receptor or enzyme. slideshare.netashp.org These interactions can include hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic interactions. longdom.org

Positional Isomerism and Consequential Activity Modulations

Positional isomerism occurs when functional groups or substituents are located at different positions on a core molecular scaffold, leading to distinct compounds with the same molecular formula but different structural arrangements. rsc.org These differences in spatial arrangement, even if seemingly small, can lead to significant variations in biological activity. rsc.orgsolubilityofthings.com This is because the precise three-dimensional arrangement of atoms dictates how a molecule can interact with the binding site of a biological target. longdom.org

Studies on positional isomers of compounds structurally related to this compound, such as acetamidophenol, have demonstrated that the position of the hydroxyl moiety on the benzene (B151609) ring influences biological effects. For example, research has shown that the para isomer (acetaminophen) exhibits different potencies in stimulating cell proliferation compared to its meta and ortho isomers. nih.gov The relative order of potency observed among these isomers underscores the sensitivity of biological activity to the positional arrangement of functional groups. nih.gov This highlights the importance of considering positional isomerism when investigating the SAR of this compound, as different positional isomers could exhibit varied biological profiles.

Stereochemical Considerations in Biological Activity and Target Interactions

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical factor in determining biological activity. Many biological targets, such as enzymes and receptors, are chiral, meaning they have a specific three-dimensional structure that can distinguish between different stereoisomers of a drug molecule. nih.govnih.govresearchgate.net Stereoisomers, molecules with the same connectivity but different spatial arrangements, can exhibit vastly different biological effects, including differences in potency, efficacy, metabolism, and even toxicity. solubilityofthings.comnih.govresearchgate.netuou.ac.in

For chiral molecules, enantiomers (non-superimposable mirror images) can interact differently with chiral biological environments. solubilityofthings.comnih.govresearchgate.net One enantiomer may bind effectively to a target and elicit a desired biological response, while the other may be less active, inactive, or even produce adverse effects. solubilityofthings.comnih.govuou.ac.in This is often explained by the "lock-and-key" model or the three-point attachment paradigm, where the specific three-dimensional fit between the drug molecule and the target site is crucial for binding and activity. nih.gov

If this compound possesses chiral centers, its stereochemistry would be a significant determinant of its biological activity and its interactions with biological targets. Evaluating the activity of individual stereoisomers would be essential to fully understand its SAR and to potentially develop single-enantiomer formulations with improved therapeutic profiles. nih.gov

Comparative SAR Analysis with Related Chemical Scaffolds

Comparing the SAR of this compound with that of related chemical scaffolds provides valuable context and can reveal common structural features or principles that govern biological activity within these compound classes. This comparative analysis can help to understand why this compound exhibits its particular effects and how it relates to other molecules with similar or different therapeutic uses.

Analogous Relationships within the Phenylbutanoic Acid and Ethanolamine (B43304) Frameworks

Examining analogous relationships between this compound and compounds within the phenylbutanoic acid and ethanolamine frameworks can offer insights into the structural requirements for activity. While specific details regarding direct comparisons in the search results were limited, general principles of SAR within these frameworks can be considered. Phenylbutanoic acid derivatives are known for their anti-inflammatory properties, often acting as COX inhibitors. brieflands.com Ethanolamine derivatives are found in various biologically active molecules, including neurotransmitters and components of lipids. Understanding the SAR of active compounds within these classes, particularly concerning the role of aromatic rings, acidic or basic functional groups, and the length and flexibility of connecting chains, can provide a basis for comparison with this compound's structure and activity. This comparative approach can help identify shared pharmacophores or structural motifs that contribute to specific biological effects.

Insights from Acetanilide (B955) and Phenacetin (B1679774) Derivatives

Acetanilide and phenacetin are chemical compounds that share structural similarities with this compound, particularly the acetamide (B32628) functional group attached to an aromatic ring. Acetaminophen (B1664979), a major metabolite of phenacetin and a derivative of acetanilide, is a well-known analgesic and antipyretic. nih.govresearchgate.net SAR studies on acetanilide and phenacetin derivatives have provided significant insights into the structural features important for their activity.

Research on acetaminophen, for instance, has highlighted the importance of the para-hydroxylation of the acetanilide structure for its analgesic and antipyretic properties. nih.gov Modifications to the nitrogen atom of the amide group or alterations to the aromatic ring can influence activity and toxicity. gpatindia.com Comparing the SAR of this compound with these derivatives can help to understand the impact of the specific substituents and their positions on the biological activity. For example, if this compound has different substituents or a different arrangement compared to acetaminophen, analyzing the resulting differences in activity can shed light on the specific role of those structural variations. Studies on the positional isomers of acetamidophenol, as mentioned earlier, provide a direct example of how subtle structural differences within this class of compounds can lead to differential biological effects. nih.gov

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like Cetamiphen binds to a target receptor and how the resulting complex behaves over time in a biological environment.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its metabolites, docking has been used to explore interactions with various biological targets. For instance, studies have investigated the binding of this compound and its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), with proteins like succinate (B1194679) dehydrogenase (SDH), a key component of the mitochondrial respiratory chain. These simulations calculate a binding affinity score, which indicates the strength of the interaction. A more negative score typically suggests a stronger binding.

In one computational study, the binding affinities of this compound and NAPQI to SDH were predicted to be -6.5 kcal/mol and -6.7 kcal/mol, respectively. This suggests that the metabolite may bind slightly more favorably to this mitochondrial protein. Docking analyses also reveal specific molecular interactions, such as hydrogen bonds and pi-alkyl bonds, that stabilize the ligand-receptor complex. Other research has used docking to model the interaction of this compound with the dopamine (B1211576) transporter (DAT), identifying key residues like ASP121 for hydrogen bonding and PHE325 for pi-pi stacking interactions. Such studies help elucidate the molecular mechanisms that may underlie the compound's biological effects.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Succinate Dehydrogenase (SDH) | -6.5 |

| N-acetyl-p-benzoquinone imine (NAPQI) | Succinate Dehydrogenase (SDH) | -6.7 |

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time. These simulations are used to study the stability of ligand-receptor complexes and the conformational changes that occur in a biological environment, such as in an aqueous solution. MD simulations of this compound have been used to understand its dissolution process at a molecular level.

For example, simulations of a this compound crystal in an aqueous solution revealed that the dissolution is not a random process. Molecules located at the corners and edges of the crystal dissolve first, a phenomenon attributed to differences in molecular interaction energetics between the drug and water molecules. MD simulations can also assess the stability of a protein-ligand complex by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. Studies on the SDH-NAPQI complex, for instance, have used MD simulations to confirm its stability and compactness over a 100-nanosecond timeframe. Furthermore, MD simulations have been employed to examine how co-crystals, such as citrate (B86180) and oxalate, can alter the aggregation and dissolution of this compound in water, which is relevant for formulation science.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. These methods provide a fundamental understanding of a molecule's intrinsic properties.

Energy minimization techniques are used to find the most stable three-dimensional structure of a molecule, known as its ground-state geometry. By employing methods like DFT with specific basis sets (e.g., B3LYP/6-31G), researchers can optimize the molecular structure of this compound. This process is fundamental for subsequent calculations of other properties. Conformational analysis explores the different spatial arrangements of a molecule's atoms and their relative energies, providing a map of the molecule's flexibility and preferred shapes.

The molecular electrostatic potential (MEP) map is a valuable tool for understanding a molecule's reactivity. It visualizes the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, MEP analysis has been performed to understand how its electronic distribution affects its interactions. Studies have shown that the nitrogen atom of the this compound molecule possesses the highest negative charge magnitude, which is consistent with observed nucleophilic attacks in biological systems.

Frontier molecular orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Quantum chemical studies have calculated these values for this compound, indicating that charge transfer occurs within the molecule.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -3.43 | Indicates electron-donating capability |

| LUMO (Lowest Unoccupied Molecular Orbital) | -3.54 | Indicates electron-accepting capability |

Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics

Predictive modeling uses computational methods to forecast the biological activity and pharmacokinetic properties of a compound. These in silico models are essential for screening drug candidates early in the development process, reducing time and costs.

ADME modeling provides a computational framework to predict how a drug will be absorbed, distributed, metabolized, and excreted by the body. These models integrate experimental data with computational tools, such as machine learning and molecular simulations, to predict key parameters. For this compound, such models can be used to estimate properties like solubility, permeability, metabolic stability, and potential for drug-drug interactions.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this predictive effort. QSAR establishes a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific ADME property. By analyzing a dataset of compounds with known properties, these models can predict the behavior of new or untested molecules like this compound. The development of reliable predictive models is an active area of research, with newer techniques like quantum artificial intelligence being explored to enhance prediction accuracy for ADME-Tox properties.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are crucial in drug discovery for predicting the activity of novel compounds and optimizing existing ones.

In a study focused on novel Acetaminophen (B1664979) conjugates with amino acid linkers, a statistically significant QSAR model was developed to describe their anti-inflammatory properties. nih.gov The model was generated using CODESSA-Pro software, which establishes a mathematical relationship between the observed biological activity and the calculated molecular descriptors of the compounds. nih.gov The statistical quality of this model validates the observed bio-activity and provides a framework for predicting the anti-inflammatory potential of future Acetaminophen derivatives. nih.gov

Table 1: Statistical Parameters of a QSAR Model for Acetaminophen Conjugates nih.gov

| Parameter | Value | Description |

| N | 15 | Number of compounds in the dataset |

| n | 3 | Number of descriptors in the model |

| R² | 0.891 | Coefficient of determination, indicating the proportion of variance in the biological activity that is predictable from the descriptors. |

| R²cvOO | 0.770 | Leave-one-out cross-validation R², a measure of the model's predictive ability. |

| R²cvMO | 0.796 | Leave-many-out cross-validation R², another measure of predictive robustness. |

| F | 29.904 | F-test statistic, indicating the statistical significance of the regression model. |

| s² | 0.011 | Variance of the regression. |

Pharmacokinetic Parameter Estimation from Computational Descriptors

Computational methods, particularly Physiologically Based Pharmacokinetic (PBPK) modeling, are widely used to estimate the absorption, distribution, metabolism, and excretion (ADME) of Acetaminophen. These "bottom-up" models integrate physicochemical properties of the drug with physiological data to simulate its behavior in the body. nih.gov

The development of an Acetaminophen PBPK model involves compiling drug-specific parameters, many of which are computational descriptors or derived from in-vitro experiments. nih.gov Software platforms like SimCYP and DILIsym utilize these parameters to simulate plasma concentration-time profiles and estimate key pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vd). nih.govnih.gov For instance, tissue-to-plasma partitioning coefficients (Kp) can be calculated in silico using equations that rely on fundamental properties like the compound's logP and pKa. nih.gov These simulations can then be qualified by comparing the predicted outcomes with observed clinical data, with a prediction/observation ratio between 0.5 and 2.0 often considered acceptable. nih.gov

Table 2: Key Input Parameters for Acetaminophen PBPK Model Development nih.gov

| Parameter | Type | Description |

| Molecular Weight | Physicochemical | The mass of one mole of the substance. |

| pKa | Physicochemical | The acid dissociation constant, indicating the degree of ionization at a given pH. |

| logP | Physicochemical | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Unbound Fraction (fu) | In Vitro | The fraction of the drug that is not bound to plasma proteins and is free to distribute into tissues. |

| Blood-to-Plasma Ratio | In Vitro | The ratio of the drug concentration in whole blood to its concentration in plasma. |

| Intrinsic Clearance | In Vitro | The metabolic clearance of a drug from the liver, independent of blood flow. |

These models are powerful tools for predicting Acetaminophen's pharmacokinetics in various populations, including children and pregnant women, and for simulating the effects of different formulations, such as immediate-release versus extended-release caplets. nih.govnih.goveur.nl

Solvation Effects and Intermolecular Interactions

The behavior of Acetaminophen in a biological system is heavily influenced by its interactions with surrounding solvent molecules (primarily water) and other molecules. Computational studies provide a detailed picture of these interactions.

Solvation Effects: The solubility and stability of Acetaminophen are dependent on the solvent environment. Studies using the inverse Kirkwood-Buff integrals (IKBI) method have analyzed the preferential solvation of Acetaminophen in ethanol-water mixtures. scielo.org.co These analyses show that the local composition of the solvent around the drug molecule can differ significantly from the bulk solvent composition. scielo.org.co For example, in water-rich mixtures, hydrophobic hydration around Acetaminophen's aromatic ring and methyl group plays a key role. scielo.org.co

Density Functional Theory (DFT) calculations, often combined with the Polarizable Continuum Model (PCM), are used to investigate how solvents affect the electronic structure and stability of different Acetaminophen conformers. researchgate.netresearchgate.net Research has shown that the polarity of the solvent can influence which molecular conformation is most stable. researchgate.net Furthermore, computational studies on Acetaminophen complexed with various ions have demonstrated that solute-solvent interactions lead to increased stability of the complexes in the solution phase compared to the gas phase, with the greatest stability observed in water. researchgate.net

Intermolecular Interactions: The pharmacological action and formulation of Acetaminophen are governed by its intermolecular interactions. Molecular docking studies are commonly used to predict how Acetaminophen binds to its biological targets, such as cyclooxygenase (COX) enzymes. ijnrd.org These models suggest that Acetaminophen's binding is primarily driven by hydrogen bonding and hydrophobic interactions. ijnrd.org

Molecular dynamics (MD) simulations and DFT calculations are employed to study these interactions in detail. MD simulations have been used to understand how different solvents affect the self-association of Acetaminophen molecules, influencing crystallization pathways by favoring certain intermolecular hydrogen bonds. mdpi.com DFT has also been used to investigate noncovalent interactions, such as hydrogen bonds and van der Waals forces, between Acetaminophen and other small molecules like formaldehyde. acs.org These studies can precisely calculate the interaction energies and analyze the nature of the chemical bonds formed, providing a fundamental understanding of Acetaminophen's chemical reactivity and potential interactions with other substances. acs.org

Subject: Information Regarding the Analytical Characterization of this compound

This article aims to provide information on the analytical characterization of the chemical compound this compound, focusing on advanced analytical methodologies as outlined.

Based on the comprehensive search conducted, detailed research findings, specific method parameters, and data tables pertaining to the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are not extensively available within the provided search results.

The search results define this compound as a chemical compound formed as a 1:1 combination of alpha-ethylbenzeneacetic acid and 2-aminoethanol. labnovo.comctdbase.org It is noted to have potential applications in the pharmaceutical and chemical industries, including use as an intermediate in medication synthesis and a building block for chemical production. labnovo.com Basic physicochemical properties such as its state (solid crystalline powder), molecular weight (179.22 g/mol ), and density (1.1430 g/cm³) have been mentioned. ctdbase.org this compound is also listed in chemical databases like PubChem and ChemSpider. labnovo.com A PubChem Substance ID (15858) and CAS number (1870-65-1) are associated with this compound. labnovo.comlabnovo.com

While the search results contain extensive information on the application of the requested analytical techniques (HPLC, GC, IR, Raman, UV-Vis, and NMR) for the characterization of other compounds, notably Acetaminophen (a different chemical entity), this detailed information is not specifically linked to this compound.

Therefore, due to the limited availability of specific analytical data for this compound in the provided search context, a detailed article strictly adhering to the requested outline with comprehensive research findings and data tables for each analytical method subsection cannot be generated at this time.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Methods for Comprehensive Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to identify compounds by determining their molecular weight and analyzing their fragmentation patterns. In the context of Cetamiphen research, MS provides valuable information for confirming its presence and elucidating its structural characteristics.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a commonly used technique for the analysis of this compound, particularly in complex samples. This method combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry. Studies have utilized LC-MS to identify this compound based on its molecular weight and characteristic fragmentation patterns ar-raniry.ac.idresearchgate.net.

The molecular ion of this compound typically appears at a specific m/z value corresponding to its molecular weight. Upon fragmentation in the mass spectrometer, this compound yields characteristic fragment ions. These fragments are a result of the breaking of specific chemical bonds within the molecule libretexts.org. For this compound, observed molecular weights and fragmentation patterns have been reported. For instance, detected molecular weights of acetaminophen (B1664979) were 152, 109, and 81 m/z ar-raniry.ac.id. Two fragments formed from acetaminophen are p-aminophenol (109 m/z) and acetaldehyde (B116499) (44 m/z) ar-raniry.ac.id. The transfer of protons in the methyl group of acetyl aldehyde to nitrogen ions in the p-aminophenol group breaks the bonds ar-raniry.ac.id.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting selected ions. This allows for more confident identification of this compound and its potential metabolites by analyzing the fragmentation of the parent ion nih.gov. AP-MALDI imaging mass microscopy has been used to detect distinct distributions of acetaminophen and its metabolites, such as acetaminophen-cysteine, in tissues, and to identify novel metabolites based on their fragmentation patterns nih.gov. Upon MS/MS analysis, acetaminophen typically produces major fragments at m/z 110.06 nih.gov.

Research findings indicate that LC-MS methods can be used for both qualitative identification and quantitative analysis of this compound in various samples ar-raniry.ac.idresearchgate.net. The method is considered fast, cost-effective, and straightforward ar-raniry.ac.id.

Electrochemical Detection Methods in Research Settings

Electrochemical methods offer sensitive and cost-effective approaches for the detection and study of this compound in research. These techniques measure the electrical properties of a solution as a function of applied potential or current, providing insights into the redox behavior of the analyte.

Electrochemical methods have emerged as efficient and sensitive tools for this compound detection in biological samples nih.gov. They are considered promising alternatives to traditional techniques due to their high sensitivity and lower costs mdpi.com.

Voltammetric Techniques for Redox Behavior Analysis

Voltammetry is a key electrochemical technique used to study the redox behavior of electroactive species like this compound. It involves applying a time-dependent potential to an electrode and measuring the resulting current libretexts.org. The resulting plot of current versus applied potential is called a voltammogram, which provides qualitative and quantitative information about the species involved in oxidation or reduction reactions libretexts.org.

Cyclic voltammetry (CV) is a powerful voltammetric technique where the potential is scanned in both directions, providing insights into the electrochemical properties, including redox behavior, surface chemistry, and electrochemical stability libretexts.orgnumberanalytics.com. By analyzing the CV curve, researchers can gain insights into the redox behavior of species, including the number of electrons transferred and the kinetics of the reaction numberanalytics.com. CV has been used to study the electrochemical behavior of this compound at modified electrodes xmu.edu.cn. The peak currents and potentials in the CV curve provide valuable information on the electrochemical properties numberanalytics.com.

Other voltammetric techniques, such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are also employed for this compound detection, often offering enhanced sensitivity and lower detection limits mdpi.commdpi.com. DPV has been used as an electroanalytical method for detecting acetaminophen mdpi.com. SWV has been used for quantification of paracetamol, showing a linear concentration range and a limit of detection mdpi.com.

Studies have investigated the voltammetric behavior of this compound at various modified electrodes to improve sensitivity and selectivity xmu.edu.cnmdpi.com. For example, a poly(Congo Red) modified electrode exhibited an excellent electrocatalytic effect on the oxidation of acetaminophen xmu.edu.cn. Cyclic voltammetry studies revealed that a glassy carbon paste electrode modified with Bi₂O₃ particles exhibited enhanced electrochemical properties compared to the bare electrode for acetaminophen detection mdpi.com.

Sensor Development for Specific this compound Detection

The development of electrochemical sensors for the specific and sensitive detection of this compound is an active area of research. These sensors typically involve modifying an electrode surface with materials that enhance the electrochemical response to this compound and minimize interference from other substances.

Various materials have been explored for electrode modification to develop this compound sensors, including nanomaterials and polymers. Examples include nitrogen-doped graphene, metal oxides, and conductive polymers mdpi.commdpi.comnih.gov. A nanodiamond-based electrochemical sensor has been developed for the determination of paracetamol in pharmaceutical samples mdpi.com. Another study describes an electrochemical sensor based on a UiO-66-NH₂ MOF/PAMAM dendrimer nanocomposite for the detection of tramadol (B15222) in the presence of acetaminophen mdpi.com.

These sensors are designed to provide high sensitivity, selectivity, and low detection limits for this compound. The performance of developed sensors is evaluated based on parameters such as linear detection range and limit of detection mdpi.commdpi.com. For instance, a nitrogen-doped graphene modified electrode showed a linear dependence of the oxidative peak current on a wide concentration range and a low limit of detection for acetaminophen mdpi.com. A composite film based electrochemical sensor using poly(p-aminobenzene sulfonic acid) and a molecular imprinted polymer film showed high sensitivity and good selectivity for paracetamol detection nih.gov.

Electrochemical sensors for this compound detection have potential applications in various research areas, including pharmaceutical analysis and the study of drug metabolism nih.gov. They offer advantages such as technical simplicity, excellent sensitivity, great adaptability for in situ determination, and relatively low cost mdpi.com.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of Cetamiphen (Acetaminophen) has traditionally relied on multi-step processes. Future directions in this area are increasingly focused on developing novel synthetic routes that align with the principles of sustainable chemistry, aiming to reduce environmental impact, improve efficiency, and utilize more benign reagents and conditions.

Emerging research explores alternative methodologies such as mechanochemistry and electrochemistry. For instance, mechanochemical approaches, which utilize mechanical force to drive chemical reactions, are being investigated for the sustainable synthesis of compounds like Acetaminophen (B1664979). One study reported the first application of bead-mill technology for the mechanochemical synthesis of Acetaminophen using the Beckmann rearrangement, a key step in some industrial routes. pharmaexcipients.com This solvent-free methodology delivered the product on a multi-gram scale and demonstrated higher yields compared to current solvent-based processes, significantly reducing waste generation. pharmaexcipients.com

The pharmaceutical industry is actively pursuing greener synthesis processes by optimizing synthetic routes to minimize environmental impact and enhance efficiency. synthiaonline.com Strategies include the development of environmentally friendly synthetic routes for starting materials and active pharmaceutical ingredients (APIs), utilizing approaches like one-pot synthesis and multicomponent reactions to minimize intermediate purification and reduce waste. seqens.com The use of sustainable metals as catalysts, such as sodium and iron, in the synthesis of organic molecules represents another significant advance with the potential to change the production of pharmaceuticals, offering a more environmentally friendly alternative to conventional methods that often rely on expensive and rare metals like palladium. unibe.ch Electrochemical methodologies also offer a transformative approach to sustainable chemical synthesis by enabling precise, energy-efficient transformations, potentially unlocking metal-free pathways for producing value-added compounds. uva.nl

Comparing a traditional solvent-based synthesis of Acetaminophen with an emerging mechanochemical approach highlights the potential for improved sustainability metrics:

| Feature | Traditional Solvent-Based Synthesis | Mechanochemical Synthesis pharmaexcipients.com |

| Solvent Usage | High | Solvent-free |

| Yield | Lower | Higher |

| Waste Generation | Higher | Reduced |

| Process Mass Intensity | Higher | Lower |

These advancements in synthetic methodologies and sustainable chemistry principles offer promising avenues for developing more efficient and environmentally conscious ways to produce this compound (Acetaminophen).

Exploration of Unconventional Biological Targets and Therapeutic Applications

While the primary mechanism of action for this compound (Acetaminophen) is well-understood, involving the reduction of the protoporphyrin radical cation in the peroxidase site of prostaglandin (B15479496) H₂ synthases (COX-1 and COX-2) to decrease prostaglandin production, the exploration of unconventional biological targets and novel therapeutic applications represents an ongoing area of investigation. nih.gov

Current research continues to investigate the interactions of this compound (Acetaminophen) with various biological systems beyond its primary analgesic and antipyretic effects. Studies have shown that Acetaminophen can inhibit lipid peroxidation catalyzed by hemeproteins like hemoglobin, myoglobin, and cytochrome c, and can protect the kidney from oxidative damage. nih.gov

However, specific detailed research findings on entirely unconventional biological targets for this compound (Acetaminophen) outside of its known pathways and related oxidative processes were not prominently found in the conducted search. Future research in this area could involve high-throughput screening or phenotypic assays to identify novel interactions or effects that are not directly linked to prostaglandin synthesis or oxidative stress, potentially uncovering new therapeutic uses for this well-established compound.

Integration of Multi-omics Data for Comprehensive Biological Understanding

Integrating multi-omics data is an increasingly powerful approach to gain a comprehensive understanding of biological systems and the effects of compounds like this compound (Acetaminophen). Multi-omics refers to the combined study of multiple "omic" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to analyze complex biological data. nihr.ac.uk

This integrated approach can provide a holistic view of how a compound interacts with biological systems, uncovering complex interactions and regulatory mechanisms. mdpi.com For this compound (Acetaminophen), multi-omic approaches are being applied to understand phenomena such as drug-induced organ injury. One study utilized a multi-omic approach integrating metabolomic and genomic data to investigate Acetaminophen-induced liver injury, identifying genes that control downstream metabolites and confirming the critical role of mitochondrial energy production and the urea (B33335) cycle in this process. nih.gov

Integrating diverse omics data allows scientists to find novel associations between biological entities, pinpoint relevant biomarkers, and build elaborate markers of disease and physiology. nihr.ac.uk This can lead to a more biologically informed understanding of clinical conditions and drug mechanisms. nih.gov Advanced analytical methods and pipelines are being developed to facilitate the interpretation and integration of these complex datasets, aiming to maximize biological understanding and minimize errors. nih.govfrontiersin.orgcd-genomics.com

Key aspects of integrating multi-omics data for understanding the biological effects of compounds like this compound (Acetaminophen) include:

Comprehensive View: Providing a holistic perspective of biological systems. mdpi.com

Uncovering Interactions: Identifying complex interactions and regulatory mechanisms across different biological layers. nihr.ac.ukmdpi.com

Biomarker Identification: Pinpointing relevant biomarkers for drug response or toxicity. nihr.ac.uk

Mechanism Elucidation: Gaining deeper insights into the molecular mechanisms underlying a compound's effects. nih.gov

Improved Prediction: Enhancing prognostic and predictive accuracies related to drug outcomes. frontiersin.org

The application of multi-omics data integration holds significant potential for a more thorough understanding of this compound (Acetaminophen)'s interactions within biological systems, particularly in complex scenarios like drug-induced injury.

Advanced Computational Methodologies for Rational Chemical Design

Advanced computational methodologies play a crucial role in the rational design, study, and optimization of chemical compounds, including those related to this compound (Acetaminophen). These methods leverage the synergic relationship between medicinal chemistry, bioinformatics, and molecular simulation to predict properties, interactions, and potential biological activities. nih.gov

Computational techniques such as molecular docking, virtual screening, and de novo design are widely used in rational drug design and discovery processes. nih.gov Molecular docking helps estimate the binding mode, site, and energy of small molecules with biological targets, providing insight into molecular interaction mechanisms. nih.gov Virtual screening allows for the efficient searching of large molecular libraries to identify compounds with desired properties or potential interactions. nih.gov De novo design focuses on constructing novel molecular structures with potent ligand-protein interaction characteristics. nih.gov

In the context of this compound (Acetaminophen), computational studies have been applied in the rational design of analogues. For example, computational methods were used in the design of novel pyridinol-fused ring Acetaminophen analogues, guiding structure-activity relationship studies to modulate properties like metabolic stability and toxicity. nih.gov These studies utilize structural information of molecular targets to inform the design process. nih.gov

The application of advanced computational methodologies to this compound (Acetaminophen) and its derivatives can facilitate:

Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications affect biological activity and properties. nih.gov

Prediction of Interactions: Estimating binding affinities and modes with potential biological targets. nih.gov

Design of Analogues: Guiding the synthesis of novel compounds with improved efficacy, reduced toxicity, or altered properties. nih.gov

Optimization of Synthesis: Potentially informing the design of more efficient or selective synthetic routes.

Mechanism Investigation: Providing atomistic-level insights into the molecular mechanisms of action or toxicity. nih.gov

As computational power and algorithms continue to advance, these methodologies will become even more integral to the rational design and study of this compound (Acetaminophen) and related compounds, accelerating the discovery and optimization process.

Q & A

Q. How can researchers enhance reproducibility in this compound’s bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.